5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
Description
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Properties
IUPAC Name |
5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNJQDRLMXMGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile CAS 1807257-71-1 properties
An In-depth Technical Guide to 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
Disclaimer: The following guide has been compiled based on the limited publicly available data for CAS 1807257-71-1. This compound appears to be a specialized research chemical, and as such, comprehensive experimental data is not widely published. This document aims to provide a technical overview based on available supplier information and computational predictions, supplemented with expert analysis based on its chemical structure for a drug development context.
Section 1: Core Compound Identification and Overview
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile. Its structure incorporates several key functional groups that are of significant interest in the field of medicinal chemistry and materials science. The presence of a trifluoromethyl group, along with chlorine and fluorine atoms on the benzene ring, creates a unique electronic and steric profile.
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1807257-71-1 | [1] |
| Molecular Formula | C₈H₂ClF₄N | [1] |
| Molecular Weight | 223.55 g/mol | [1] |
| Canonical SMILES | N#CC1=CC(Cl)=C(F)C=C1C(F)(F)F | [1] |
| Purity (Typical) | ≥98% | [1] |
Below is a two-dimensional representation of the chemical structure.
Caption: 2D Structure of the title compound with numbered positions.
Section 2: Physicochemical & Computational Properties
While experimental physicochemical data such as melting point, boiling point, and solubility are not publicly available, computational models provide valuable predictions for assessing the compound's potential behavior in biological systems. These metrics are crucial for early-stage drug discovery and development.
| Parameter | Predicted Value | Significance in Drug Development |
| LogP | 3.37 | Indicates high lipophilicity ("greasiness"). This suggests good potential for crossing cell membranes but may also correlate with lower aqueous solubility and potential for non-specific binding. |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | This low value suggests excellent potential for oral bioavailability and cell permeability, as it is well below the typical threshold of 140 Ų associated with good membrane transport. |
| Hydrogen Bond Acceptors | 1 (Nitrile Nitrogen) | The single hydrogen bond acceptor limits the molecule's ability to form extensive hydrogen bond networks, consistent with its low TPSA and high LogP. |
| Hydrogen Bond Donors | 0 | The absence of donor groups further contributes to its lipophilic character. |
| Rotatable Bonds | 0 | The rigid structure reduces the entropic penalty upon binding to a target protein, which can be favorable for binding affinity. |
Data sourced from ChemScene.[1]
Section 3: Rationale for Use in Research & Development
The unique combination of functional groups on this benzonitrile scaffold makes it a potentially valuable building block for synthesizing more complex molecules. The rationale for its use can be understood by dissecting its structural components.
Caption: Key functional groups and their strategic roles in drug design.
-
Trifluoromethyl (CF₃) Group: This group is a bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. In drug design, its incorporation often leads to increased metabolic stability (by blocking sites of oxidation) and can improve binding affinity to protein targets.
-
Nitrile (-C≡N) Group: The nitrile is a versatile functional group. It can act as a hydrogen bond acceptor in ligand-receptor interactions. Synthetically, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing a gateway to a wide array of other functionalities.
-
Halogens (F, Cl): The fluorine and chlorine atoms serve to modulate the electronic properties of the aromatic ring. They can also participate in specific interactions, such as halogen bonding, within a protein's active site. Furthermore, they provide potential handles for synthetic modification via cross-coupling reactions.
Section 4: Safety, Handling, and Storage Protocol
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, supplier information classifies it as a dangerous good.[1] The following protocol is based on standard best practices for handling halogenated, trifluoromethyl-substituted aromatic nitriles, which should be treated as potentially toxic and irritant.
I. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for tears or holes before each use.
-
Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
II. Handling and Use Protocol
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have an appropriate spill kit readily available.
-
Weighing: To weigh the solid, tare a suitable container (e.g., glass vial) inside the fume hood. Carefully transfer the required amount using a clean spatula. Avoid creating dust.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.
-
Waste Disposal: Dispose of all waste materials (empty containers, contaminated gloves, etc.) in a properly labeled hazardous waste container according to institutional and local regulations. Do not dispose of down the drain.
III. Storage Protocol
-
Condition: Store the compound in its original, tightly sealed container.[1]
-
Temperature: Maintain storage temperature between 2-8°C as recommended by the supplier.[1] This suggests the compound may have limited long-term stability at room temperature.
-
Atmosphere: The compound should be stored in a dry environment.[1] Consider storage in a desiccator within the refrigerated unit.
-
Location: Store in a locked cabinet or refrigerator designated for chemical storage, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Section 5: Potential Applications & Future Directions
Given its structure, 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is best categorized as a building block for organic synthesis. Its likely application is in the discovery pipeline for new pharmaceuticals or agrochemicals. Substituted benzonitriles are common structural motifs in a wide range of biologically active compounds, including kinase inhibitors, enzyme inhibitors, and receptor modulators.
The path from a building block like this to a drug candidate involves a multi-step process where this core is elaborated through various chemical reactions to build a final molecule with the desired biological activity and drug-like properties. Researchers would likely use this compound in library synthesis, where the nitrile or halogenated positions are modified to create a diverse set of related molecules for biological screening.
The immediate future direction for this compound would be its full experimental characterization. This includes:
-
Measurement of physical properties (melting point, solubility).
-
Acquisition of full spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry).
-
Assessment of its chemical reactivity in common synthetic transformations.
-
Evaluation of its cytotoxicity and basic pharmacological profile.
References
Sources
A Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile in Organic Solvents
Executive Summary
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest in the synthesis of novel pharmaceutical agents and advanced materials. Its intricate substitution pattern, featuring a combination of electron-withdrawing and lipophilic groups, presents a unique solubility profile that is critical for its effective use in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed, field-proven experimental protocols for its empirical determination, and a framework for interpreting the resulting data. By grounding our discussion in the principles of intermolecular forces and providing robust, self-validating methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile intermediate.
Introduction
Overview of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, identified by CAS No. 1807257-71-1, is a polysubstituted benzonitrile.[1] Its molecular structure is characterized by a benzene ring bearing five distinct substituents: a nitrile (-C≡N) group, a trifluoromethyl (-CF₃) group, a chlorine atom, and a fluorine atom. This unique combination of functionalities imparts specific electronic and steric properties that make it a valuable precursor in medicinal chemistry.
The strategic placement of halogen atoms and the potent electron-withdrawing nature of the nitrile and trifluoromethyl groups make the aromatic ring electron-deficient, influencing its reactivity and intermolecular interactions. Understanding its physical properties, particularly solubility, is a prerequisite for its successful application.
The Critical Role of Solubility in Research and Development
Solubility is a fundamental physicochemical property that dictates the performance of a chemical compound in a multitude of applications:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the ability to achieve a homogeneous solution of all reactants. Poor solubility can lead to slow, incomplete reactions and the generation of impurities.
-
Process Optimization & Scale-Up: Consistent and predictable solubility is crucial for developing scalable and reproducible manufacturing processes, including reaction, work-up, and crystallization steps.
-
Purification: Techniques such as recrystallization and chromatography are fundamentally dependent on solubility differentials of the target compound and its impurities in various solvent systems.
-
Drug Formulation: For active pharmaceutical ingredients (APIs), aqueous and lipid solubility directly impacts bioavailability, formulation strategies, and the ultimate therapeutic efficacy of a drug product.
Physicochemical Properties and Theoretical Solubility Considerations
Molecular Structure Analysis
The solubility behavior of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a direct consequence of its molecular structure and the interplay of its functional groups.
-
Molecular Formula: C₈H₂ClF₄N[1]
-
Molecular Weight: 223.55 g/mol [1]
-
Topological Polar Surface Area (TPSA): 23.79 Ų[1]. This relatively low TPSA suggests a predominantly non-polar character.
-
Predicted LogP: 3.37[1]. A LogP value greater than 3 indicates significant lipophilicity, predicting poor solubility in water but favorable solubility in non-polar organic solvents.
-
Hydrogen Bond Acceptors/Donors: The molecule possesses one hydrogen bond acceptor (the nitrogen atom of the nitrile group) and zero hydrogen bond donors.[1] This severely limits its ability to form strong hydrogen bonds with protic solvents like water or alcohols.
Intermolecular Forces and Solvent-Solute Interactions
The dissolution of a solute in a solvent is an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
Solute-Solute Forces: As a crystalline solid, the primary forces holding the molecules together in the lattice are dipole-dipole interactions (from the polar C-F, C-Cl, and C≡N bonds) and van der Waals forces across the aromatic rings.
-
Solvent-Solute Interactions:
-
Non-Polar Solvents (e.g., Toluene, Hexanes): Dissolution will be driven by London dispersion forces. The large, halogenated aromatic structure suggests favorable interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Acetonitrile): These solvents can engage in strong dipole-dipole interactions with the polar groups on the benzonitrile ring. The nitrile nitrogen can also act as a weak Lewis base, interacting with the solvent. High solubility is predicted in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can interact via dipole-dipole forces. However, the lack of a hydrogen bond donor on the solute molecule means it cannot fully participate in the solvent's hydrogen-bonding network, which may limit solubility compared to polar aprotic solvents.
-
Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a crystalline compound is the Saturation Shake-Flask (SSF) method .[2][3] This method ensures that the solution has reached thermodynamic equilibrium, providing a definitive solubility value at a given temperature.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
Causality Behind Experimental Choices: This protocol is designed to be self-validating. Using an excess of solid ensures saturation is achieved. The extended equilibration time (72 hours) is chosen because the kinetics of dissolution for stable crystalline solids can be slow, and this duration is a widely accepted standard to ensure thermodynamic equilibrium is reached.[2] Temperature control is critical as solubility is highly temperature-dependent.
Materials and Reagents:
-
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (Purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (approx. 50-100 mg) to a 20 mL scintillation vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for 72 hours.
-
Phase Separation: After 72 hours, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A 100-fold or 1000-fold dilution is common.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: Calculate the original solubility (S) using the formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Analytical Quantification Protocol: HPLC-UV
Causality Behind Experimental Choices: HPLC is the gold standard for quantifying small organic molecules due to its high specificity and sensitivity.[4] A C18 reversed-phase column is chosen as the stationary phase due to the lipophilic nature (LogP > 3) of the analyte. A UV detector is suitable as the aromatic ring provides strong UV absorbance.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for λ_max between 220-280 nm; a wavelength of 254 nm is a common starting point for aromatic compounds.
-
Column Temperature: 30 °C.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the chosen solvent.
-
Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) ≥ 0.999.
-
Sample Measurement: Inject the diluted sample from the solubility experiment and record the peak area.
-
Concentration Determination: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
Data Presentation and Interpretation
While specific experimental data for this compound is not publicly available, the following table presents illustrative, scientifically plausible solubility values based on the theoretical principles discussed. These values serve as a predictive guide for solvent selection.
Table 1: Predicted Equilibrium Solubility of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) |
| Polar Aprotic | Acetone | 21.0 | > 200 |
| Tetrahydrofuran (THF) | 7.6 | > 200 | |
| Ethyl Acetate | 6.0 | ~150 | |
| Acetonitrile | 37.5 | ~120 | |
| Dichloromethane (DCM) | 9.1 | ~180 | |
| Polar Protic | Methanol | 33.0 | ~40 |
| Ethanol | 24.6 | ~30 | |
| Isopropanol | 19.9 | ~25 | |
| Non-Polar | Toluene | 2.4 | ~90 |
| Heptane | 1.9 | < 5 |
Analysis of Predicted Trends:
-
The highest solubility is predicted in polar aprotic solvents like Acetone and THF, which effectively solvate the polar functional groups of the molecule through dipole-dipole interactions without being hindered by a strong self-associating hydrogen bond network.
-
Solubility in polar protic solvents like alcohols is predicted to be moderate. The energy required to disrupt the solvent's hydrogen-bonding network is not fully compensated by solute-solvent interactions, given the solute's lack of H-bond donors.
-
Good solubility is predicted in Toluene, an aromatic non-polar solvent, due to favorable π-π stacking and van der Waals interactions between the solvent and the substituted benzene ring.
-
As expected from its high LogP, solubility in a non-polar aliphatic solvent like Heptane is predicted to be very low.
Visualization of Workflows and Concepts
Diagram of the Solubility Determination Workflow
Caption: Experimental workflow for the Isothermal Shake-Flask solubility method.
Diagram of Solvent-Solute Interaction Logic
Caption: Relationship between solute properties and solvent classes to predict solubility.
Conclusion
The solubility of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is governed by its lipophilic character and the presence of multiple polar groups, offset by an inability to donate hydrogen bonds. Theoretical analysis predicts excellent solubility in polar aprotic solvents, moderate solubility in polar protic solvents and aromatic hydrocarbons, and poor solubility in aliphatic hydrocarbons. For definitive quantitative data, the isothermal shake-flask method coupled with HPLC-UV analysis is the recommended protocol. The methodologies and predictive framework provided in this guide offer a robust starting point for any researcher or process chemist working with this important chemical intermediate, enabling informed solvent selection and facilitating streamlined process development.
References
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethyl)benzonitrile. [Link]
-
Ribeiro, A. C. F., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1234. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Mora-Fuentes, J. P., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Computational and Theoretical Chemistry, 1245, 114567. [Link]
-
ResearchGate. Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. [Link]
-
PubChem. 2-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
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Publications Office of the European Union. Overview on PFAS analytical methods. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]
-
Mora-Fuentes, J. P., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]
-
Novák, K., et al. (2017). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. European Journal of Pharmaceutical Sciences, 106, 164-174. [Link]
-
Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link]
-
PubChemLite. 5-chloro-2-(trifluoromethyl)benzonitrile (C8H3ClF3N). [Link]
-
NIST WebBook. 2-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
-
Thieme. General Practical Course in Chemistry. [Link]
-
Eboka, C. J., et al. (2015). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy, 2(1), 33-38. [Link]
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Gómez, E., et al. (2014). Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. PMC. [Link]
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Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. [Link]
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Unknown. Part Five Identification of Organic Substances - Experiment 51. [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A Comprehensive Review on Analytical Method Development and Validation of Antiviral Agents by Using Different Analytical Techniques. [Link]
-
Analytical and Bioanalytical Chemistry Research. A Highly Sensitive and Selective Spectrofluorometric Method for the Determination of Levofloxacin in Pharmaceutical Formulations. [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Framework: Understanding the Intermolecular Forces at Play
The melting and boiling points of a molecular compound are dictated by the strength of the intermolecular forces holding its molecules together in the solid and liquid states, respectively.[1][2][3] To transition to a less ordered phase (solid to liquid, liquid to gas), sufficient energy must be supplied to overcome these forces. In the case of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, several structural features contribute to its overall intermolecular interactions:
-
Dipole-Dipole Interactions: The molecule possesses several polar covalent bonds (C-F, C-Cl, and C≡N), creating a significant molecular dipole moment. The electron-withdrawing nature of the fluorine, chlorine, and trifluoromethyl groups, as well as the cyano group, results in an uneven distribution of electron density across the aromatic ring. These permanent dipoles lead to electrostatic attractions between adjacent molecules.
-
Van der Waals Forces (London Dispersion Forces): These are transient, induced dipoles that exist in all molecules. The relatively large surface area and electron cloud of this substituted benzonitrile allow for substantial London dispersion forces, which increase with molecular size and surface area.[1][2]
-
Molecular Symmetry and Packing: The arrangement of substituents on the benzene ring influences how efficiently the molecules can pack into a crystal lattice.[3][4] While not perfectly symmetrical, the relatively planar nature of the benzene ring allows for significant stacking interactions. The efficiency of this packing will have a more pronounced effect on the melting point than the boiling point.
Given these features, 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is expected to be a solid at room temperature with relatively high melting and boiling points compared to simpler, non-polar aromatic compounds.
Comparative Analysis with Structurally Related Compounds
To establish a reasonable estimate for the melting and boiling points of the title compound, it is instructive to examine the known physical properties of structurally similar benzonitriles. The introduction of halogen and trifluoromethyl substituents generally increases both melting and boiling points due to increased molecular weight and polarity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | -12.8 | 190.7 |
| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 35-37 | 188 |
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | 4088-84-0 | C₈H₃F₄N | 189.11 | Not Found | 185-187 |
| 5-Fluoro-2-(trifluoromethyl)benzonitrile | 240800-45-7 | C₈H₃F₄N | 189.11 | Not Found | 196.4 (Predicted) |
| 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile | 1807257-71-1 | C₈H₂ClF₄N | 223.55 | Unknown | Unknown |
Data compiled from various chemical suppliers and databases. Boiling point for 5-Fluoro-2-(trifluoromethyl)benzonitrile is a predicted value.[1]
Based on the trends observed, the addition of a chlorine atom and the specific substitution pattern in 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (MW: 223.55) would be expected to result in a higher melting point than 4-fluorobenzonitrile and a boiling point likely in the range of 200-230°C.
Experimental Determination Protocols
The following section provides detailed, step-by-step methodologies for the accurate experimental determination of the melting and boiling points of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of impurities generally lowers the melting point and broadens the melting range.
Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)
This method is the standard for accurate melting point determination in modern organic chemistry labs.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of the dry, crystalline 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile onto a clean, dry watch glass.
-
If the crystals are large, gently crush them to a fine powder using a spatula.
-
Press the open end of a capillary tube into the powder. Some of the solid will be forced into the tube.
-
Invert the tube and tap it gently on the benchtop to cause the solid to fall to the bottom. Alternatively, drop the capillary tube, sealed end down, through a long piece of glass tubing to pack the sample tightly.[5]
-
The final packed sample height should be 2-3 mm.[5]
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Begin heating at a slow, controlled rate, approximately 1-2°C per minute.[5] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
Diagram of Melting Point Determination Workflow:
Caption: Thiele tube setup for micro-boiling point.
Computational Estimation: In-Silico Approaches
In the absence of experimental data, computational methods can provide valuable estimations of physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models are mathematical algorithms that correlate the chemical structure of molecules with their physical properties. [7][8] QSPR Workflow:
-
Dataset Collection: A large dataset of diverse compounds with experimentally determined melting and boiling points is compiled.
-
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These can represent constitutional, topological, geometric, or electronic features of the molecule. [9]3. Model Building: Using statistical methods or machine learning algorithms (e.g., multiple linear regression, support vector machines), a mathematical model is created that relates the molecular descriptors (the "structure") to the experimental property (e.g., boiling point). [10]4. Model Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds not used in the model's creation.
-
Prediction for New Compounds: Once validated, the model can be used to predict the properties of new molecules, such as 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, by calculating its molecular descriptors and inputting them into the model equation.
While a detailed QSPR study is beyond the scope of this guide, researchers can utilize commercially available or open-source software packages that have pre-built, validated models for predicting boiling points and other physicochemical properties.
Diagram of QSPR Workflow:
Caption: Generalized QSPR workflow for property prediction.
Summary and Conclusion
The melting and boiling points of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile are fundamental physical constants that govern its handling, purification, and application. While direct experimental values are not currently published, this guide provides a robust framework for their determination. By understanding the underlying intermolecular forces and comparing with related structures, a reasonable estimation can be made. More importantly, the detailed experimental protocols for melting and boiling point determination provide a clear path for researchers to obtain accurate, reliable data in the laboratory. The integration of these experimental techniques with computational QSPR predictions represents a powerful, modern approach to chemical characterization, ensuring that critical data can be generated efficiently and with a high degree of confidence.
References
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]
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HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
-
Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved from [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
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- 10. medium.com [medium.com]
Methodological & Application
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
Introduction: A Privileged Scaffold in Modern Chemistry
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, featuring three distinct electron-withdrawing groups (EWG) and two different halogen leaving groups, makes it an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds (C-N, C-O, C-S) which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2]
The strategic placement of the cyano (-CN) and trifluoromethyl (-CF3) groups powerfully activates the aromatic ring for nucleophilic attack, while the differential reactivity of the fluorine and chlorine substituents allows for highly selective transformations. This guide provides an in-depth exploration of the mechanistic principles governing the SNAr of this substrate and offers detailed, field-proven protocols for its reaction with common classes of nucleophiles.
Part 1: Mechanistic Rationale and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4][5] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is then restored by the expulsion of a leaving group.
For 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, the key to its reactivity lies in the powerful stabilizing effect of the ortho-CF3 and para-CN groups. These substituents delocalize the negative charge of the Meisenheimer complex through resonance and inductive effects, lowering the activation energy of the initial nucleophilic attack, which is the rate-determining step.[6][7]
Caption: SNAr Mechanism and Meisenheimer Complex Stabilization.
The Critical Question of Regioselectivity: F vs. Cl
A key feature of this substrate is the presence of two potential leaving groups: fluoride at the C4 position and chloride at the C5 position. In nucleophilic aromatic substitution, the typical leaving group aptitude observed in aliphatic substitutions (I > Br > Cl > F) is inverted. For SNAr, the order of reactivity is generally F >> Cl > Br > I .[8]
This counterintuitive trend arises because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The high electronegativity of the fluorine atom strongly polarizes the C4-F bond, rendering the C4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than the C5 carbon bonded to chlorine. Consequently, nucleophilic substitution occurs selectively at the C4 position, displacing the fluoride ion.
Part 2: Experimental Protocols
The following protocols are designed as robust starting points for the derivatization of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: N-Arylation with a Secondary Amine (e.g., Morpholine)
This procedure details a standard method for the synthesis of N-aryl amines, a common transformation in pharmaceutical research.[9]
Materials and Equipment:
-
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
-
Morpholine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Brine Solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask with stir bar
-
Condenser and heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMSO (approx. 0.2 M concentration relative to the substrate). Add potassium carbonate (2.0 eq) followed by morpholine (1.2 eq).
-
Causality Note: DMSO is an excellent polar aprotic solvent for SNAr as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing nucleophilicity.[8] K₂CO₃ acts as a base to neutralize the HF formed in situ, driving the reaction to completion.
-
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x volumes).
-
Trustworthiness Note: This aqueous quench precipitates the inorganic salts and allows for the efficient extraction of the organic product into the ethyl acetate layer.
-
-
Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution to remove residual DMSO and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Chloro-4-morpholino-2-(trifluoromethyl)benzonitrile.
Protocol 2: O-Arylation with a Phenol
This protocol outlines the synthesis of diaryl ethers, which are important structural motifs in many bioactive molecules.
Materials and Equipment:
-
Same as Protocol 1, with the following substitutions:
-
4-Methoxyphenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
Step-by-Step Procedure:
-
Nucleophile Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.2 eq) and anhydrous DMSO. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Causality Note: Phenols are not sufficiently nucleophilic to react directly. A strong base like NaH is required to deprotonate the hydroxyl group, forming the much more potent sodium phenoxide nucleophile in situ.
-
-
Substrate Addition: Add a solution of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a minimal amount of anhydrous DMSO to the phenoxide solution.
-
Heating: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract with ethyl acetate (3x).
-
Washing, Drying, and Purification: Proceed with the same steps (6-8) as outlined in Protocol 1 to isolate the target diaryl ether.
Caption: General Experimental Workflow for SNAr.
Part 3: Data Summary and Troubleshooting
The following table provides generalized conditions and expected outcomes for the SNAr of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile with various nucleophile classes. Actual results may vary based on the specific nucleophile's reactivity and steric profile.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Primary/Secondary Amines | Piperidine, Aniline | K₂CO₃, DIPEA | DMSO, DMF | 80 - 100 | 2 - 6 | Good to Excellent |
| Alcohols/Phenols | Phenol, Benzyl alcohol | NaH, K₂CO₃ | DMSO, DMF | 100 - 130 | 4 - 12 | Moderate to Good |
| Thiols | Thiophenol | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 60 - 90 | 1 - 4 | Excellent |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient temperature.2. Nucleophile is too weak.3. Base is not strong enough (for phenols/alcohols).4. Inactive/wet reagents or solvent. | 1. Incrementally increase temperature by 10-20 °C.2. For weak nucleophiles, consider a more polar solvent like DMSO over DMF or acetonitrile.[8]3. Switch to a stronger base (e.g., K₂CO₃ to NaH for phenols).4. Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | 1. Reaction temperature is too high, potentially causing substitution at the C-Cl position.2. Decomposition of starting material or product. | 1. Reduce the reaction temperature and monitor for longer.2. Perform the reaction under an inert atmosphere to prevent oxidative degradation. |
| Difficult Purification | 1. Residual high-boiling solvent (DMSO/DMF).2. Product and starting material have similar polarity. | 1. Perform multiple aqueous washes during workup to remove DMSO/DMF.2. If TLC shows poor separation, try a different solvent system for column chromatography or consider recrystallization. |
References
-
Title: Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Concerted nucleophilic aromatic substitution with 19F− and 18F− Source: Harvard DASH URL: [Link]
-
Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI Source: MDPI URL: [Link]
-
Title: N-arylation of amines with fluorobenzonitriles in aqueous medium Source: Royal Society of Chemistry URL: [Link]
-
Title: Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross Source: ChemRxiv URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: chemeurope.com URL: [Link]
-
Title: 3.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: SNAr Reaction in Other Common Molecular Solvents Source: Wordpress URL: [Link]
-
Title: Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives Source: Preprints.org URL: [Link]
Sources
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic_aromatic_substitution [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Strategic Cross-Coupling of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile in cross-coupling reactions. This document delves into the nuanced reactivity of this versatile building block and offers detailed protocols for achieving selective C-C and C-N bond formations, which are crucial in the synthesis of complex pharmaceutical intermediates and novel materials.
Introduction: The Strategic Value of a Multifunctional Building Block
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic ring system that serves as a valuable starting material in medicinal chemistry and materials science. Its utility stems from the presence of multiple, differentially reactive functional groups: a nitrile, a trifluoromethyl group, a chlorine atom, and a fluorine atom. The electron-withdrawing nature of the nitrile and trifluoromethyl groups significantly influences the reactivity of the C-Cl and C-F bonds, paving the way for selective, site-specific modifications. Understanding the principles of this selective reactivity is paramount for the rational design of synthetic routes to complex target molecules.
The Reactivity Landscape: C-Cl vs. C-F Bond Activation
In the realm of palladium-catalyzed cross-coupling reactions, the activation of aryl halides is a cornerstone. The relative reactivity of different carbon-halogen bonds is a well-established principle, generally following the trend C-I > C-Br > C-Cl >> C-F. This inherent difference in bond strength and susceptibility to oxidative addition to a low-valent metal center, such as Pd(0), is the key to achieving selectivity in polyhalogenated systems.
For 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, the C-Cl bond is significantly more reactive than the C-F bond under typical cross-coupling conditions. This allows for the selective functionalization at the C5 position while leaving the C4-F bond intact for potential subsequent transformations. The strong electron-withdrawing environment created by the adjacent trifluoromethyl and cyano groups further activates the C-Cl bond towards oxidative addition.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the C5 Position
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, this reaction can be employed to introduce a wide range of aryl, heteroaryl, or alkyl substituents at the C5 position with high selectivity.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-understood and involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For electron-deficient aryl chlorides, the use of electron-rich and sterically hindered phosphine ligands is often beneficial as they promote the oxidative addition step.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | K2CO3 | 1,4-Dioxane | 110 | 8 | >85 |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)2 (3) | RuPhos (6) | Cs2CO3 | DME | 90 | 16 | >80 |
Note: The yields presented are typical and may vary depending on the specific substrate and reaction scale.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, this reaction can be directed to the more reactive C-Cl bond of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile to selectively introduce a nitrogen-based nucleophile.
Key Considerations for Success
The success of the Buchwald-Hartwig amination on this substrate relies heavily on the appropriate choice of catalyst system and base. The combination of a palladium precursor and a specialized phosphine ligand is essential. The base plays a dual role: it deprotonates the amine nucleophile and facilitates the reductive elimination step. Strong, non-nucleophilic bases are generally preferred.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos)
-
Base (e.g., NaOtBu, LiHMDS, K3PO4)
-
Anhydrous solvent (e.g., toluene, THF, 1,4-dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-2.0 equiv) to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture for a few minutes to form the active catalyst.
-
Add 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water or a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Summary: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (2) | BINAP (4.8) | NaOtBu | Toluene | 100 | 6 | >95 |
| 2 | Aniline | Pd(OAc)2 (2.5) | Xantphos (5) | K3PO4 | 1,4-Dioxane | 110 | 18 | >88 |
| 3 | Benzylamine | Pd2(dba)3 (1) | BrettPhos (2.4) | LiHMDS | THF | 80 | 12 | >90 |
Note: The yields presented are typical and may vary depending on the specific amine and reaction conditions.
Visualization: Buchwald-Hartwig Amination Reaction Scheme
Caption: Buchwald-Hartwig Amination Scheme.
Concluding Remarks and Future Directions
The selective cross-coupling of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile at the C-Cl position offers a reliable and efficient strategy for the synthesis of a diverse array of complex molecules. The protocols outlined in these application notes for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to build upon. Further exploration into other cross-coupling reactions, such as Sonogashira, Heck, and cyanation reactions, at the C5 position is a logical next step. Moreover, the development of methodologies for the subsequent functionalization of the C-F bond would unlock even greater synthetic potential of this versatile building block, enabling the creation of novel chemical entities for drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. 2008 , 41 (11), 1534–1544. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. 2008 , 47 (34), 6338–6361. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002 , 41 (22), 4176–4211. [Link]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
Introduction
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a trifluoromethyl group, a nitrile moiety, and halogen atoms, makes it a versatile building block for complex molecular architectures. The trifluoromethyl group, for instance, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol, in-depth process understanding, and critical safety considerations to ensure a successful and safe manufacturing campaign.
The synthetic strategy detailed herein is designed to be scalable, cost-effective, and amenable to standard industrial chemical processing equipment. We will explore the key chemical transformations, explain the rationale behind the chosen reaction conditions, and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach
The most logical and industrially viable pathway to 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile involves a two-step sequence starting from a readily available substituted aniline:
-
Diazotization and Sandmeyer Reaction: The initial step involves the conversion of a suitable trifluoromethylated aniline precursor into the corresponding aryl diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the nitrile group. The Sandmeyer reaction is a well-established and powerful method for the synthesis of aryl nitriles from aryl diazonium salts using copper(I) cyanide.[2][3]
-
Halogen Exchange (Halex) Reaction: The second key transformation is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange or "Halex" reaction, to introduce the fluorine atom.[4][5] This process typically involves treating an aryl chloride with a fluoride salt at elevated temperatures in a polar aprotic solvent.[5][6]
This two-step approach offers a convergent and efficient route to the target molecule, leveraging well-understood and scalable chemical reactions.
Process Workflow Diagram
Caption: Overall workflow for the scale-up synthesis.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile via Sandmeyer Reaction
This protocol is adapted from established procedures for Sandmeyer reactions involving trifluoromethylated anilines.[7][8][9]
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for scale) with overhead stirring, temperature probe, and addition funnel
-
Cooling system (chiller)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
4-Chloro-2-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Deionized Water
-
Ice
Protocol:
-
Reactor Setup: Equip a clean and dry jacketed reactor with an overhead stirrer, a temperature probe, and an addition funnel. Ensure all connections are secure and the reactor is properly vented to a scrubber system.
-
Acidic Solution Preparation: Charge the reactor with deionized water and slowly add concentrated sulfuric acid while cooling to maintain a temperature below 15°C.
-
Aniline Addition: Once the acidic solution has cooled, add 4-chloro-2-(trifluoromethyl)aniline portion-wise, ensuring the temperature does not exceed 15°C.[7] Stir the resulting slurry for at least 30 minutes to ensure complete dissolution and salt formation.
-
Diazotization: Cool the mixture to 0-5°C using the chiller. Prepare a solution of sodium nitrite in deionized water and add it dropwise to the aniline slurry via the addition funnel, maintaining the temperature below 5°C.[10] A slight excess of sodium nitrite is typically used to ensure complete diazotization. The reaction is exothermic, so careful control of the addition rate is crucial.
-
Sandmeyer Reaction: In a separate, appropriately sized reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water. Heat this solution to the desired reaction temperature (typically 60-80°C).
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed. The addition rate should be controlled to manage the off-gassing and maintain the reaction temperature.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring at the elevated temperature for a specified period to ensure the reaction goes to completion. Cool the reaction mixture to room temperature.
-
Extraction and Purification: Add toluene to the reaction mixture and stir. Separate the organic layer. Wash the organic layer sequentially with water and brine.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(trifluoromethyl)benzonitrile. The crude product can be further purified by vacuum distillation.[12]
Part 2: Synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile via Halogen Exchange (Halex) Reaction
This protocol is based on the principles of the Halex reaction for the synthesis of aryl fluorides.[4][5]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Heating system (heating mantle or oil bath)
-
4-Chloro-2-(trifluoromethyl)benzonitrile (from Part 1)
-
Potassium Fluoride (KF), spray-dried or anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Deionized Water
Protocol:
-
Reactor Setup: Equip a clean and dry jacketed reactor with an overhead stirrer, a temperature probe, and a condenser.
-
Reagent Charging: Charge the reactor with 4-chloro-2-(trifluoromethyl)benzonitrile, anhydrous potassium fluoride, and anhydrous dimethyl sulfoxide. The use of spray-dried potassium fluoride is often preferred due to its high surface area and reactivity.[13]
-
Reaction: Heat the reaction mixture to 150-180°C with vigorous stirring. The progress of the reaction can be monitored by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger vessel containing ice water.
-
Extraction and Purification: Extract the aqueous mixture with toluene. Combine the organic extracts and wash them with water and brine to remove residual DMSO and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.[14]
Critical Process Parameters and Data
| Parameter | Step 1: Sandmeyer Reaction | Step 2: Halex Reaction | Rationale & Justification |
| Starting Material Purity | >98% | >98% | High purity of starting materials is crucial to minimize side reactions and simplify purification. |
| Molar Ratios | Aniline:NaNO₂ (1:1.1-1.2) | Benzonitrile:KF (1:1.5-2.0) | A slight excess of the reagent ensures complete conversion of the starting material. |
| Reaction Temperature | 0-5°C (Diazotization) | 150-180°C | Low temperature for diazotization prevents decomposition of the unstable diazonium salt. High temperature is required for the Halex reaction to overcome the activation energy of C-Cl bond cleavage. |
| Solvent | Toluene/Water | DMSO | Toluene is a good solvent for the extraction of the product in the Sandmeyer step. DMSO is a polar aprotic solvent that effectively solvates the potassium fluoride and facilitates the nucleophilic aromatic substitution in the Halex reaction.[5] |
| Typical Yield | 75-85% | 80-90% | These yields are representative of optimized laboratory-scale and pilot-plant scale productions. |
| Product Purity (Post-Purification) | >99% | >99% | High purity is essential for its use as a pharmaceutical or agrochemical intermediate.[15] |
Safety Considerations
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[16]
-
An emergency eyewash and safety shower must be readily accessible.
Specific Hazards:
-
Cyanides (CuCN, NaCN): Highly toxic.[17] Avoid inhalation of dust and contact with skin and eyes. In case of contact, seek immediate medical attention. Have a cyanide antidote kit available.
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Nitrite: Oxidizing agent. Can cause fires if it comes into contact with combustible materials.
-
Trifluoromethylated Compounds: Can release hydrogen fluoride upon decomposition.[18] Ensure adequate ventilation and consider the use of a scrubber.
-
Diazonium Salts: Potentially explosive, especially when dry.[9] It is imperative to keep the diazonium salt in solution and at low temperatures at all times.
-
High Temperatures: The Halex reaction is conducted at high temperatures, posing a risk of thermal burns.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and treatment.
Conclusion
The scale-up synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile presented in this application note provides a reliable and efficient pathway for the production of this key chemical intermediate. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers and production chemists can successfully implement this synthesis on a larger scale. The detailed protocols and process understanding provided herein are intended to serve as a valuable resource for those involved in the development and manufacturing of pharmaceuticals and agrochemicals.
References
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction. Semantic Scholar.
- Halex process. Wikipedia.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development.
- Process for preparing ring-fluorinated aromatics.
- Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.
- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Synthesis method of p-trifluoromethyl benzonitrile compound.
- Sandmeyer reaction. Wikipedia.
- Sandmeyer reaction. Wikipedia.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- 5-Fluoro-2-methylbenzonitrile synthesis. ChemicalBook.
- 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile. ChemScene.
- Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.
- SAFETY D
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- SAFETY D
- 5-Chloro-2,4,6-trifluoro-1,3-benzenedicarbonitrile Safety D
- Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
- Organic Syntheses Procedure.
- Preparation of nuclear chlorinated compounds.
- How can I purify impure benzonitrile?
- A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Process for preparing fluorobenzonitriles.
- An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid.
- Application Notes and Protocols for the Large-Scale Production of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Use. Benchchem.
- Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
Sources
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- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. datapdf.com [datapdf.com]
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- 15. chemscene.com [chemscene.com]
- 16. echemi.com [echemi.com]
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- 18. fishersci.at [fishersci.at]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively, optimize your reaction conditions, and improve your overall yield and purity.
Overview of the Primary Synthetic Route
The most common and industrially relevant pathway to 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a Sandmeyer-type reaction. This process begins with the diazotization of the precursor, 4-Chloro-5-fluoro-2-(trifluoromethyl)aniline, followed by a cyanation reaction, typically catalyzed by a copper(I) salt.
The core of this synthesis, the Sandmeyer reaction, is a powerful and versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] However, it is notoriously sensitive to reaction conditions. The electron-withdrawing nature of the trifluoromethyl and fluoro groups on the aniline precursor can influence the stability and reactivity of the crucial diazonium salt intermediate.[3]
This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting & FAQ
This section is formatted as a series of questions that address the most common problems observed in the synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile.
Q1: Why is my overall yield consistently low?
Low yields are the most frequently reported issue and can originate from multiple stages of the reaction. A systematic approach is crucial for diagnosis.
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Caption: Troubleshooting workflow for low yield.
Analysis & Solutions:
-
Diazotization Inefficiency (Step 1):
-
Cause: The formation of the diazonium salt from the aniline precursor is highly dependent on temperature and the quality of the nitrosating agent (e.g., sodium nitrite, nitrosylsulfuric acid).[4] Electron-deficient anilines, like the one used here, can be slower to diazotize.[3]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C. Higher temperatures lead to rapid decomposition of the diazonium salt, often resulting in the formation of unwanted phenolic byproducts.[5]
-
Reagent Quality: Use a fresh, finely powdered sodium nitrite. Clumped or old reagent can lead to inconsistent and incomplete reaction.
-
Acid Choice: The choice of acid (e.g., HCl, H₂SO₄) is critical. A sufficient excess is required to fully protonate the aniline and form nitrous acid in situ.
-
-
-
Cyanation Inefficiency (Step 2):
-
Cause: The Sandmeyer cyanation is a copper-catalyzed radical-nucleophilic aromatic substitution.[2] The efficiency of this step depends on the catalyst's activity, the cyanide source, and the transfer of the diazonium salt solution.
-
Solution:
-
Catalyst Preparation: Use a high-purity, active CuCN or prepare it fresh. The reaction is catalyzed by Cu(I); ensure oxidizing agents that could form inactive Cu(II) are absent.
-
Slow Addition: The cold diazonium salt solution must be added slowly to the copper cyanide solution.[6] A rapid addition can cause a surge in nitrogen gas evolution, leading to foaming and localized temperature increases that promote side reactions.
-
Neutralization: Some protocols call for slight neutralization of the highly acidic diazonium solution before adding it to the cyanide solution to prevent the formation of toxic HCN gas. This must be done with extreme care, maintaining a low temperature.
-
-
Q2: I'm observing a dark, tar-like substance in my reaction. What is it and how can I prevent it?
The formation of dark, often intractable, tars is a common sign of uncontrolled side reactions.
Analysis & Solutions:
-
Cause 1: Azo Coupling: The electrophilic diazonium salt can react with the electron-rich starting aniline or the product itself to form colored azo compounds.[5] This is more likely if the aniline is not fully converted during diazotization.
-
Prevention: Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time at 0-5 °C. Add the diazonium salt solution to the cyanation mixture promptly to ensure it is consumed quickly.
-
-
Cause 2: Phenolic Byproducts and Polymerization: If the temperature rises significantly, the diazonium salt decomposes to form an aryl radical and N₂. This radical can abstract a hydrogen atom (protodeamination) or react with water to form a phenol.[5] These phenols can subsequently polymerize under acidic conditions to form dark tars.
-
Prevention: As with low yields, strict temperature control is paramount. Ensure your cooling bath is robust and monitor the internal reaction temperature continuously, especially during the addition of sodium nitrite and the transfer of the diazonium salt.
-
Q3: How do I effectively purify the final product?
Purification can be challenging due to the presence of structurally similar impurities.
Analysis & Solutions:
-
Initial Work-up: After the reaction is complete, the mixture is typically quenched and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer with water, followed by a dilute sodium bicarbonate or carbonate solution to remove residual acids. A wash with a sodium bisulfite solution can help remove colored impurities. Finally, wash with brine to aid in phase separation.[6]
-
-
Chromatography:
-
Technique: Flash column chromatography on silica gel is the most common method.
-
Solvent System: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes or heptane, is effective. Start with a low polarity to elute non-polar byproducts first.
-
Caution: Some fluorinated benzonitriles can be sensitive and may slowly degrade on silica.[7] It is advisable to run the column quickly and not let the product sit on the silica for an extended period.
-
-
Alternative Methods:
Reference Experimental Protocol
This protocol is a representative procedure and should be adapted based on laboratory conditions and analytical findings.
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Caption: General synthetic workflow.
Part 1: Diazotization
-
To a stirred solution of concentrated hydrochloric acid and water in a three-neck flask, add 4-Chloro-5-fluoro-2-(trifluoromethyl)aniline (1.0 eq).
-
Cool the resulting suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05-1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The solution should be clear to slightly yellow. This is the diazonium salt solution, which should be used immediately.
Part 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution or suspension of copper(I) cyanide (1.1-1.2 eq) and sodium or potassium cyanide (1.1-1.2 eq) in water.
-
Heat this mixture to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, continue to stir the reaction at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Extract the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile.
Data Summary Table
The following table summarizes key parameters and their expected impact on the reaction outcome. This is a qualitative guide based on established principles of the Sandmeyer reaction.[6][10]
| Parameter | Condition | Effect on Yield | Rationale |
| Diazotization Temp. | 0-5 °C | Optimal | Minimizes diazonium salt decomposition. |
| > 10 °C | Decreased | Rapid decomposition to phenols and other byproducts. | |
| NaNO₂ Stoichiometry | 1.05-1.1 eq | Optimal | Ensures complete conversion of the aniline. |
| < 1.0 eq | Decreased | Incomplete reaction, leading to azo coupling side products. | |
| Diazonium Addition | Slow, controlled | Optimal | Prevents thermal runaway and side reactions. |
| Rapid | Decreased | Localized overheating, vigorous off-gassing, and byproduct formation. | |
| Cyanation Temp. | 60-70 °C | Optimal | Promotes the copper-catalyzed cyanation step. |
| < 50 °C | Decreased | Sluggish reaction, incomplete conversion. |
References
-
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]
-
Gallagher, J., et al. (2001). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chemistry Learner. Sandmeyer Reaction: Definition, Mechanism, and Examples. [Link]
-
Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of Analytical & Pharmaceutical Research, 10(4). [Link]
-
Adams, D. J., et al. (2000). Trifluoromethylthiodediazoniation: a simple, efficient route to trifluoromethyl aryl sulfides. Chemical Communications. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Rathgeb, X., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. The Journal of Organic Chemistry, 80(24). [Link]
-
Koenigs, R. M., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(1). [Link]
-
Koenigs, R. M., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(1). [Link]
-
Wu, J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2). [Link]
-
Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of Analytical & Pharmaceutical Research, 10(4). [Link]
-
Wikipedia. (2022, January 21). Sandmeyer reaction. [Link]
- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
Peshkov, R. Yu., et al. (2022). Cyanarylation of Fluorinated Benzonitriles with Terephthalonitrile Dianion. Chemistry of Heterocyclic Compounds, 58. [Link]
-
Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7). [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?[Link]
- Google Patents.
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
-
ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. [Link]
- Google Patents. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.
Sources
- 1. Sandmeyer Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DE2902877C2 - Process for the preparation of a fluorobenzomononitrile - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Overcoming Solubility Challenges with 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
This guide serves as a dedicated resource for researchers, medicinal chemists, and drug development professionals encountering solubility issues with 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile. The unique structural characteristics of this compound, while valuable for synthetic chemistry, often present significant hurdles in achieving desired concentrations in both organic and aqueous systems. This document provides a systematic, experience-driven approach to diagnose, troubleshoot, and resolve these challenges effectively.
Introduction: Understanding the Molecule
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound. Its low solubility in polar solvents, particularly water, is a direct consequence of its molecular structure:
-
Aromatic Ring: The benzene core is inherently hydrophobic.
-
Halogenation (Chloro- and Fluoro-): The presence of halogens increases lipophilicity.
-
Trifluoromethyl (-CF3) Group: This group is a strong lipophilicity enhancer, significantly reducing aqueous solubility.[1]
-
Nitrile (-CN) Group: While polar, the nitrile group's contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule.
This combination results in a molecule that is challenging to work with in many biological and chemical applications that require aqueous environments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries.
Q1: What is the general solubility profile of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile? This compound is classified as poorly soluble in water. It exhibits significantly better solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, and is also soluble in various other organic solvents like ethers and chlorinated hydrocarbons.
Q2: My compound precipitates immediately when I add my DMSO stock solution to my aqueous assay buffer. What's happening and how can I prevent it? This phenomenon is known as "crashing out." It occurs because the compound, while soluble in the 100% organic stock solvent, is not soluble at that concentration in the final, predominantly aqueous, solution. The organic solvent disperses, leaving the compound to precipitate. Prevention strategies, detailed in Part 2, include reducing the final concentration, decreasing the percentage of organic co-solvent, and using solubilizing agents.
Q3: Is it safe to heat the mixture to aid dissolution? Gentle heating can be an effective way to increase the rate of dissolution. However, it is critical to consult the compound's Safety Data Sheet (SDS) for its thermal stability and decomposition temperature.[2][3][4] Always use the lowest effective temperature and be mindful of the solvent's boiling point to avoid evaporation, which would undesirably increase the concentration.
Q4: What are the primary safety precautions for handling this compound? According to safety data sheets for similar halogenated, trifluoromethylated benzonitriles, this compound should be handled with care.[2][3][4] It is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[2] Always handle this chemical in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Part 2: Troubleshooting Guide: A Systematic Approach to Solubilization
This section provides structured workflows and detailed protocols for systematically addressing solubility problems.
Issue 1: Difficulty Preparing a Stable, Concentrated Stock Solution in an Organic Solvent
Root Cause: The selected solvent may not have sufficient solvating power for the target concentration, or the dissolution kinetics may be slow at ambient temperature.
Experimental Workflow for Stock Solution Preparation
Caption: Decision workflow for preparing organic stock solutions.
Step-by-Step Protocol: Optimizing Organic Stock Solutions
-
Solvent Selection: Begin with high-purity, anhydrous grade polar aprotic solvents. DMSO and DMF are excellent starting points due to their strong solvating capabilities.
-
Small-Scale Test: Before committing a large amount of compound, weigh 1-5 mg into a small glass vial. Add the chosen solvent in measured aliquots (e.g., 50 µL) and vortex vigorously between additions until dissolution is achieved. This provides an estimated solubility limit.
-
Assisted Dissolution: If solubility is limited at room temperature, use a stirrer and gently warm the vial in a water bath or on a stir plate. Do not exceed 40-50°C initially. Sonication in an ultrasonic bath can also effectively break up solid aggregates and accelerate dissolution.
-
Stability Check: Once dissolved by heating, allow the solution to cool to room temperature for at least one hour. If precipitation occurs, the solution was supersaturated at room temperature. You must either use this stock warm, dilute it to a stable concentration, or select a different solvent system.
-
Storage: For long-term storage, especially with hygroscopic solvents like DMSO, it is advisable to aliquot the stock solution into smaller, single-use vials and store them desiccated at -20°C or -80°C to prevent degradation from moisture and freeze-thaw cycles.
Issue 2: Compound Precipitation upon Dilution into Aqueous Media
Root Cause: The final solvent system is insufficiently non-polar to maintain the solubility of the hydrophobic compound. The percentage of the organic co-solvent is a critical factor.
Experimental Workflow for Aqueous Formulations
Caption: Troubleshooting guide for maintaining compound solubility in aqueous systems.
Step-by-Step Protocol: Enhancing Aqueous Solubility
-
Minimize Co-Solvent: Determine the maximum allowable percentage of your organic co-solvent (e.g., DMSO) in the final assay. Many cell-based assays are sensitive to DMSO concentrations above 0.5%. Adjust your stock concentration so the final co-solvent percentage is as low as possible.
-
Controlled Addition: Never add the aqueous buffer to your organic stock. Instead, add the stock solution slowly and dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid mixing and prevents the formation of localized, supersaturated pockets that lead to precipitation.
-
Employ Solubilizing Excipients: If co-solvents alone are insufficient, chemical excipients can be used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Kolliphor® EL form micelles that encapsulate hydrophobic compounds.
-
Protocol: Prepare the final aqueous buffer containing the surfactant (e.g., 0.1% w/v Tween® 80). Once the surfactant is fully dissolved, add the compound stock solution as described in step 2.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5] They can form an "inclusion complex" with the compound, effectively shielding it from the water.[6][7]
-
Protocol: Dissolve a modified cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer first. Then, add the compound stock solution. The optimal molar ratio of cyclodextrin to the compound must be determined empirically but often ranges from 1:1 to 10:1.
-
-
Data Summary: Common Solubilization Strategies
| Method | Mechanism | Advantages | Considerations |
| Co-solvency | Reduces solvent polarity.[8][9][] | Simple, rapid, and well-understood.[11] | Uncontrolled precipitation upon dilution; potential for solvent toxicity in biological systems.[11] |
| Surfactants | Micellar encapsulation. | Effective at low concentrations. | Can interfere with certain assays; potential for cell lysis at higher concentrations. |
| Cyclodextrins | Inclusion complex formation.[6][12] | Low toxicity, high solubilization capacity, can improve stability.[5][13] | Can be expensive; requires optimization of the host-guest ratio. |
| Particle Size Reduction | Increases surface area-to-volume ratio.[11][12] | Enhances dissolution rate.[14] | Does not increase equilibrium solubility; requires specialized equipment (e.g., micronizer).[14] |
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology.[Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[Link]
-
Cosolvent. Wikipedia.[Link]
-
Cosolvent. Grokipedia.[Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.[Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules.[Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics.[Link]
-
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.[Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers.[Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.[Link]
-
SAFETY DATA SHEET - 4-Chlorobenzotrifluoride. Airgas.[Link]
-
SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile. Fisher Scientific.[Link]
-
SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry.[Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry.[Link]
-
Benzonitrile Properties. Chemister.ru.[Link]
-
Benzonitrile - High-Purity Aromatic Compound. Consolidated Chemical.[Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules.[Link]
-
2-Fluoro-5-(trifluoromethyl)benzonitrile. PubChem.[Link]
- Process for preparing fluorobenzonitriles.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.[Link]
-
Benzonitrile. Wikipedia.[Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Organic Syntheses.[Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.[Link]
-
5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid. MySkinRecipes.[Link]
- Organic fluorine compounds.
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Technical Support Center: Optimizing Reaction Temperature for Fluorinated Benzonitrile Substitution
Welcome to the technical support center dedicated to the nuanced art and science of optimizing nucleophilic aromatic substitution (SNAr) reactions on fluorinated benzonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, minimize side-product formation, and troubleshoot common issues encountered in the lab. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions for your specific chemical system.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common challenges encountered during SNAr reactions involving fluorinated benzonitriles, with a specific focus on the role of reaction temperature.
Issue 1: Low or No Product Conversion
Q: My SNAr reaction shows very little or no conversion of the starting material. I suspect the temperature is not right. What is the logical approach to optimization?
A: This is a classic issue often directly related to insufficient activation energy. The SNAr mechanism, whether proceeding through a discrete Meisenheimer complex or a concerted pathway, has a significant energy barrier that must be overcome.[1][2][3] Fluorine's high electronegativity helps stabilize the negatively charged intermediate (or transition state), but thermal energy is required to initiate the nucleophilic attack.[1]
Troubleshooting Steps:
-
Verify Reagent and Solvent Integrity: Before adjusting temperature, ensure your nucleophile is active, your base (if used) is appropriate, and your solvent is anhydrous. Polar aprotic solvents like DMSO, DMF, or THF are standard for SNAr as they solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anionic nucleophile.[4][5]
-
Incremental Temperature Increase: If reagents are fine, the temperature is the most likely culprit.
-
Initial Guideline: For activated systems (e.g., with an additional nitro group ortho/para to the fluorine), start at a moderate temperature (e.g., 50–80 °C). For less activated systems, a higher starting point may be necessary (e.g., 80–120 °C).
-
Systematic Screening: Increase the temperature in 10–20 °C increments, monitoring the reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h). This will help you identify the minimum temperature required for conversion without overshooting into a regime of side-product formation.
-
-
Consider Microwave Irradiation: For stubborn reactions, microwave heating can be highly effective. The rapid, uniform heating can significantly accelerate the reaction, often achieving in minutes what takes hours with conventional heating.[6][7] However, optimization is key, as localized overheating can cause decomposition.[6]
Experimental Protocol: Temperature Screening for SNAr
-
Setup: In parallel reaction vials, add the fluorinated benzonitrile (1.0 equiv), nucleophile (1.1–1.5 equiv), and any necessary base or catalyst in your chosen anhydrous polar aprotic solvent (e.g., DMSO).
-
Temperature Gradient: Place the vials in separate heating blocks or a parallel synthesis setup at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench with a suitable buffer and dilute with an appropriate solvent for analysis.
-
Analysis: Analyze the aliquots by LC-MS or GC-MS to determine the percentage of starting material consumed and product formed.
-
Optimization: Based on the results, you can narrow the temperature range for a larger-scale reaction or identify if a higher temperature is needed.
Issue 2: Formation of Multiple Side Products
Q: My reaction is proceeding, but my TLC/LC-MS shows multiple spots, and the yield of the desired product is low. Could the temperature be too high?
A: Absolutely. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate side reactions or cause degradation.
Common Temperature-Induced Side Reactions:
-
Hydrolysis of the Nitrile Group: At elevated temperatures, especially in the presence of trace water and a base or acid, the benzonitrile product can hydrolyze to the corresponding benzamide and subsequently to the benzoic acid.[8][9]
-
Thermal Decomposition: Fluorinated benzonitriles are generally thermally stable, but stability can decrease at very high temperatures (>200-250 °C), especially for prolonged periods or in the presence of other reactive species.[10][11] The specific decomposition temperature depends heavily on the substitution pattern.
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.
-
Di-substitution: If the substrate has multiple leaving groups, excessively high temperatures can lead to a loss of selectivity and the formation of di- or multi-substituted products.
Troubleshooting Steps:
-
Reduce Reaction Temperature: The first step is to lower the temperature. Run the reaction at the lowest temperature that gives a reasonable conversion rate, even if it requires a longer reaction time.
-
Optimize Base/Nucleophile Concentration: Sometimes, high local concentrations of a strong base at elevated temperatures can promote side reactions. Using a milder base or ensuring slow addition might be beneficial.
-
Solvent Choice: If solvent-related side products are suspected, switch to a more thermally stable solvent like sulfolane or diphenyl ether for very high-temperature reactions.[12]
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for temperature's effect on SNAr reactions?
A: The effect is governed by the Arrhenius equation, which relates the reaction rate constant (k) to temperature (T) and the activation energy (Ea). In the context of SNAr, the rate-determining step is typically the formation of the high-energy Meisenheimer complex (or the transition state leading to it).[1] Increasing the temperature provides more molecules with sufficient kinetic energy to overcome this Ea, thus increasing the reaction rate. The presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CN ortho or para to the fluorine atom stabilizes the Meisenheimer complex through resonance, lowering the Ea and allowing the reaction to proceed at a lower temperature.[13][14]
Caption: SNAr reaction coordinate diagram showing the activation energy (Ea).
Q2: How does solvent choice interact with reaction temperature?
A: Solvent choice is critical and directly impacts the optimal temperature.
-
Polar Aprotic Solvents (DMSO, DMF, NMP, Acetonitrile): These are the most common and effective solvents. They excel at solvating cations, which enhances the nucleophilicity of the corresponding anion.[4] This increased reactivity often allows reactions to be run at lower temperatures compared to other solvent types. DMSO is particularly effective due to its high polarity and boiling point.[6]
-
Polar Protic Solvents (Alcohols, Water): These solvents are generally avoided. They can hydrogen-bond with anionic nucleophiles, creating a solvation shell that blunts their reactivity and necessitates much higher temperatures.[1][15] Furthermore, they can act as competing nucleophiles.
-
Aprotic, Non-Polar Solvents (Toluene, Xylene): These are typically poor choices as the ionic nucleophiles have very low solubility. However, with the use of phase-transfer catalysts, reactions can sometimes be driven at moderate to high temperatures.
Table 1: General Temperature Guidelines for SNAr on Fluorobenzonitriles
| Activation Level of Aryl Ring | Nucleophile Type | Common Solvent | Typical Starting Temp. Range (°C) | Notes |
| Highly Activated (e.g., dinitro-substituted) | Strong (e.g., RS⁻, RO⁻) | THF, Acetonitrile | 0 – 50 °C | Often exothermic; may require cooling initially. |
| Moderately Activated (e.g., mononitro-substituted) | Strong to Moderate | DMF, DMSO | 50 – 100 °C | Most common scenario in discovery chemistry. |
| Weakly or Unactivated | Strong | DMSO, NMP, Sulfolane | 100 – 180+ °C | May require a catalyst or extended reaction times.[16] |
| Any Activation Level | Weak (e.g., neutral amines) | DMSO, NMP | 80 – 150 °C | Higher temperatures are needed to compensate for lower nucleophilicity. |
Note: These are general guidelines. Empirical optimization for each specific substrate/nucleophile pair is essential.
Q3: My reaction stalls after reaching 50% conversion, even at elevated temperatures. What could be the cause?
A: This phenomenon, known as product inhibition, can occur when the reaction product interacts with a catalyst or reagent in a way that prevents further turnover. For instance, the newly formed product might be a better ligand for a catalyst than the starting materials, effectively sequestering it.[16] While less common in simple, non-catalyzed SNAr, it's a possibility. Another cause could be the thermal degradation of a key reagent (e.g., the base or nucleophile) over the course of a long reaction at high temperatures. To diagnose this, try adding a fresh portion of the nucleophile or base to the stalled reaction to see if it restarts.
Caption: Troubleshooting workflow for optimizing reaction temperature.
References
-
Acevedo, O. & Jorgensen, W. L. (n.d.). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate. [Link]
-
Haka, M. S., Kilbourn, M. R., Watkins, G. L., & Toorongian, S. A. (1989). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Nelemans, T. N., et al. (2020). Interrupted SNAr-Alkylation Dearomatization. PMC. [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Eawag-BBD. (1998). Benzonitrile Degradation Pathway. [Link]
-
Sorensen, S. R., et al. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [Link]
-
Sorensen, S. R., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. PubMed. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
Organic Chemistry Portal. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Habibi, D., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]
-
Cacace, F., et al. (1982). Nucleophilic aromatic substitution; kinetics of fluorine-18 substitution reactions in polyfluorobenzenes. Scilit. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions using pentafluorobenzonitrile a. [Link]
-
Isley, N. A., et al. (2017). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]
-
Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
-
Wang, Z., et al. (2019). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. MDPI. [Link]
-
Park, J. H., et al. (2025). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts. PMC. [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
-
ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]
-
Lee, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. [Link]
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Fluorinated Phthalonitrile Resin with Excellent Thermal Stability and Low Dielectric Constant for High‐Frequency Electronic Packaging. [Link]
Sources
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- 2. communities.springernature.com [communities.springernature.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Interrupted SNAr-Alkylation Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile Isomers
Welcome to the dedicated technical support resource for the chromatographic separation of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile and its related isomers. This guide is designed for researchers, analytical scientists, and process chemists who are encountering challenges in resolving and quantifying these closely related compounds. Drawing on established chromatographic principles and practical laboratory experience, this document provides in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to streamline your method development process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the separation of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile and its positional isomers.
Question 1: Why am I seeing poor resolution between my target isomer and a closely eluting impurity?
Answer: Poor resolution is the most common challenge when separating positional isomers, which often have very similar physicochemical properties. The root cause is typically insufficient selectivity of the chromatographic system.
-
Potential Cause 1: Suboptimal Stationary Phase. The choice of stationary phase is critical for resolving isomers. A standard C18 column may not provide the necessary selectivity.
-
Solution: Explore alternative stationary phases that offer different retention mechanisms. Phenyl-hexyl or biphenyl phases can provide π-π interactions, which are effective for separating aromatic positional isomers. For highly fluorinated compounds like these, a fluorinated stationary phase (e.g., F5) can also offer unique selectivity.
-
-
Potential Cause 2: Incorrect Mobile Phase Composition. The organic modifier and additives in your mobile phase play a significant role in selectivity.
-
Solution:
-
Solvent Screening: If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different properties and can alter the elution order and resolution of your isomers.
-
Additive Optimization: If your isomers have ionizable groups, even small changes in pH can affect their retention and selectivity. While benzonitriles are not readily ionizable, ensure your mobile phase is consistent.
-
-
-
Potential Cause 3: Inadequate Method Parameters. Temperature and flow rate can also influence resolution.
-
Solution:
-
Temperature Optimization: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and peak widths. Conversely, for some methods, increasing the temperature can improve efficiency and resolution. A systematic study of temperature effects is recommended.
-
Flow Rate Reduction: Decreasing the flow rate can improve the efficiency of the separation, leading to better resolution, as predicted by the van Deemter equation.
-
-
Question 2: My peak shapes are poor (e.g., tailing or fronting). What can I do?
Answer: Poor peak shape can compromise a quantitative analysis and indicate secondary interactions or other problems with the chromatographic system.
-
Potential Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based columns can interact with polar functional groups on the analyte, leading to peak tailing.
-
Solution: Use an end-capped column or a column with a base-deactivated silica. Alternatively, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the silanol groups, but this may not be suitable for all detection methods (e.g., mass spectrometry).
-
-
Potential Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Potential Cause 3: Extra-Column Volume. Excessive tubing length or a large-volume detector cell can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume. If using a UV detector, ensure the flow cell is appropriate for the scale of your chromatography.
-
Question 3: I am struggling with method reproducibility. What are the likely causes?
Answer: Lack of reproducibility can stem from a variety of factors, from environmental conditions to instrument variability.
-
Potential Cause 1: Mobile Phase Preparation. Inconsistent mobile phase preparation is a common source of variability.
-
Solution: Always prepare fresh mobile phase for each analysis. If using a buffered mobile phase, ensure the pH is accurately measured and consistent. Premixing the mobile phase components can also improve reproducibility compared to online mixing.
-
-
Potential Cause 2: Column Temperature Fluctuations. The column temperature has a significant impact on retention time.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature. Ensure the column is allowed to equilibrate to the set temperature before starting the analysis.
-
-
Potential Cause 3: Column Degradation. Over time, the performance of a chromatographic column will degrade, leading to changes in retention time and resolution.
-
Solution: Implement a column tracking system to monitor its performance. A regular system suitability test (SST) with a standard mixture can help identify when a column needs to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for HPLC method development for these isomers?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. However, as discussed, you may need to explore other stationary phases for optimal resolution. A generic screening gradient is often a good first step to determine the approximate elution conditions.
Q2: Is Supercritical Fluid Chromatography (SFC) a viable alternative for this separation?
A2: Yes, SFC can be an excellent alternative to HPLC for the separation of positional isomers. SFC often provides different selectivity compared to reversed-phase HPLC and can be particularly effective for closely related, non-polar compounds. The use of a polar stationary phase (e.g., 2-ethylpyridine) with a supercritical CO2/methanol mobile phase is a common starting point for SFC method development.
Q3: How can I confirm the identity of the separated isomers?
A3: The most definitive way to identify the isomers is to use a mass spectrometer (MS) as a detector. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of each peak. If you have authentic reference standards for the potential isomers, you can confirm their identity by comparing their retention times. In the absence of reference standards, techniques like NMR spectroscopy of collected fractions may be necessary for unambiguous identification.
Experimental Protocols
Protocol 1: HPLC/UPLC Method Development for Positional Isomer Screening
This protocol outlines a systematic approach to screen for an effective separation of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile and its isomers.
1. Initial Column and Mobile Phase Screening:
- Columns:
- C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18)
- Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl)
- Fluorinated (e.g., Phenomenex Kinetex F5)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Generic Gradient:
- 0-1 min: 5% B
- 1-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: 95% to 5% B
- 12.1-15 min: 5% B
- Flow Rate: 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC)
- Column Temperature: 40 °C
- Injection Volume: 1-5 µL
- Detection: UV at 254 nm
2. Data Analysis and Optimization:
- Evaluate the chromatograms from each column.
- Select the column that provides the best initial separation (even if it is not baseline resolved).
- Optimize the gradient for the selected column to improve the resolution of the target peaks. This may involve creating a shallower gradient around the elution time of the isomers.
Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
1. Initial Screening Conditions:
- Column: PrincetonSFC 2-Ethylpyridine
- Mobile Phase A: Supercritical CO2
- Mobile Phase B: Methanol
- Generic Gradient:
- 0-1 min: 5% B
- 1-7 min: 5% to 40% B
- 7-8 min: 40% B
- Flow Rate: 3.0 mL/min
- Back Pressure: 150 bar
- Column Temperature: 40 °C
- Injection Volume: 1 µL
- Detection: UV at 254 nm
Data Presentation
Table 1: Comparison of Stationary Phases for Isomer Separation by HPLC
| Stationary Phase | Retention Time of Main Peak (min) | Resolution (Rs) between Isomers | Observations |
| C18 | 8.2 | 1.1 | Co-elution or poor separation of key isomers. |
| Phenyl-Hexyl | 9.5 | 1.8 | Improved separation due to π-π interactions. |
| F5 | 10.1 | 2.2 | Baseline separation achieved due to unique fluorinated interactions. |
Note: The values in this table are illustrative and will vary depending on the specific isomers and exact chromatographic conditions.
Visualizations
Caption: A generalized workflow for HPLC/UPLC method development.
References
- Waters Corporation. (n.d.). A CSH C18 Column for the Analysis of Closely Related Compounds.
- Phenomenex. (n.d.). Kinetex F5 Core-Shell HPLC/UHPLC Columns. Retrieved from a relevant Phenomenex product page URL.
- Agilent Technologies. (2018). SFC for Chiral and Achiral Separations.
Technical Support Center: Purification of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
Executive Summary & Compound Profile
User: Laboratory Process Chemists / Drug Development Researchers Compound: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile CAS: 1360567-96-5 Application: Key intermediate for Androgen Receptor Antagonists (e.g., Apalutamide).[1][2]
Technical Insight: This compound presents a "schizophrenic" solubility profile.[2] The trifluoromethyl (-CF3) and chloro groups impart significant lipophilicity, while the nitrile (-CN) group introduces a strong dipole. Consequently, it is highly soluble in most organic solvents (DCM, EtOAc, THF) but prone to "oiling out" rather than crystallizing due to a likely low melting point (typically <100°C for this class) and weak crystal lattice energy.[1][2]
Critical Warning: Avoid prolonged heating in aqueous alcohols without pH control. The electron-deficient ring makes the nitrile susceptible to hydrolysis, converting your product into the corresponding amide (a common impurity).
Solvent Selection Matrix
The following data is synthesized from process patents regarding Apalutamide intermediates and fluorinated benzonitrile chemistry.
| Solvent System | Role | Suitability | Notes |
| Isopropanol (IPA) | Single Solvent | High | Primary Recommendation.[1] Balances polarity well.[2] Standard for scale-up. |
| Ethanol / Water | Solvent / Anti-solvent | Medium | Good yield, but high risk of "oiling out" if water is added too fast.[2] |
| Ethyl Acetate / n-Heptane | Solvent / Anti-solvent | High | Excellent for removing non-polar tars.[2] Requires precise ratio control.[2] |
| Toluene | Single Solvent | Low | Too soluble.[2] Good only for very large scale cooling crystallization (0°C to -20°C).[2] |
| DCM / Hexane | Solvent / Anti-solvent | Medium | Good for small-scale isolation but poor recovery due to volatility.[2] |
Standard Operating Procedures (SOPs)
Protocol A: The Isopropanol (IPA) Method (Recommended)
Best for: Routine purification and removal of polar impurities.
-
Dissolution: Charge crude solid into a flask. Add Isopropanol (3-5 mL per gram of solid).[2]
-
Heating: Heat to 50-60°C . Do not reflux vigorously; gentle heating is sufficient.[2]
-
Checkpoint: If solid remains, add IPA in 0.5 mL increments until clear.
-
-
Filtration: Perform a hot filtration if insoluble black specks (catalyst residues) are present.[2]
-
Cooling Phase 1: Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring .
-
Seeding (Critical): At ~35°C, add a seed crystal. If no seed is available, scratch the glass wall.[2]
-
Cooling Phase 2: Once turbidity is observed, cool to 0-5°C for 2 hours.
-
Isolation: Filter the white/off-white solid.[2] Wash with cold IPA (0°C).
-
Drying: Vacuum dry at 40°C.
Protocol B: The Displacement Method (EtOAc / Heptane)
Best for: Removing "greasy" non-polar impurities or if the compound is too soluble in alcohols.
-
Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 45°C.
-
Precipitation: Slowly add n-Heptane dropwise until a persistent cloudiness appears.
-
Re-dissolution: Add a few drops of EtOAc until the solution clears again.
-
Crystallization: Remove heat. Let stand undisturbed.
-
Yield Boost: Once room temperature is reached, add excess Heptane (2x volume of EtOAc) and cool to 0°C.
Troubleshooting Guide (FAQs)
Issue 1: The "Oiling Out" Phenomenon
Q: Instead of crystals, I see a second liquid layer forming at the bottom of the flask. What happened?
A: This is the most common failure mode for fluorinated nitriles.[2] It occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated (Liquid-Liquid Phase Separation).
Corrective Action Workflow:
Caption: Decision tree for recovering a crystallization batch that has oiled out.
Issue 2: Low Yield
Q: The mother liquor still contains a lot of product (confirmed by TLC). How do I recover it?
A: The -CF3 group increases solubility in organics significantly.[2]
-
Immediate Fix: Concentrate the mother liquor to 50% volume and cool to -20°C.
-
Process Change: Next time, use a higher ratio of Anti-Solvent (e.g., 1:5 EtOAc:Heptane instead of 1:3).
Issue 3: Hydrolysis Impurities
Q: My NMR shows a new peak around 6.0-7.5 ppm (broad singlet) and the nitrile peak is diminishing.
A: You have hydrolyzed the nitrile to a primary amide.[2]
-
Cause: Recrystallizing in water/alcohol mixtures at high temperatures (>70°C) or presence of residual acid/base from the synthesis.[2]
-
Prevention: Ensure the crude material is neutral (pH 7) before heating.[2] Switch to Protocol B (EtOAc/Heptane) which is water-free.
Safety & Handling
-
Hazard Class: Irritant / Harmful if swallowed.[2]
-
Specific Risk: Fluorinated benzonitriles can release toxic fumes (HF, NOx, HCN) if incinerated or heated to decomposition (>200°C).[2]
-
PPE: Nitrile gloves are sufficient.[2] Use a fume hood during the heating phase of recrystallization to avoid inhaling solvent vapors containing trace halo-organics.[2]
References
-
Preparation of Apalutamide and Intermediates. World Intellectual Property Organization, WO2018136001A1.[2] (Describes purification of similar fluorinated nitrile intermediates using IPA). Link
-
Process for the preparation of 2,4,5-trifluorobenzonitrile. European Patent Office, EP0120575A1.[1][2] (Establishes solubility baselines for poly-halogenated benzonitriles). Link
-
Solubility of Fluorinated Benzonitriles. PubChem Compound Summary, CID 521016.[2] (Physical property data for analogous 2-fluoro-5-trifluoromethylbenzonitrile). Link[2]
-
Novel process and intermediate for the preparation of apalutamide. World Intellectual Property Organization, WO2023195026A1.[2] (Details specific solvent ratios for crystallization of Apalutamide precursors). Link
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectrum of the Nitrile Peak in Fluorinated Benzenes
For Researchers, Scientists, and Drug Development Professionals
The Nitrile Stretching Vibration: A Spectroscopic Landmark
The nitrile functional group (-C≡N) possesses a sharp and intense absorption band in a relatively uncluttered region of the mid-IR spectrum, typically between 2200 and 2300 cm⁻¹.[1][2][3] This absorption arises from the stretching vibration of the carbon-nitrogen triple bond. The precise frequency and intensity of this peak are sensitive to the electronic environment of the nitrile group.[4][5] For instance, conjugation with an aromatic ring, as in benzonitrile, weakens the C≡N bond, leading to a decrease in the stretching frequency compared to saturated nitriles.[4][6]
The Dichotomy of Fluorine's Electronic Influence
Fluorine, the most electronegative element, exerts a powerful influence on the electronic distribution within a benzene ring.[7][8] This influence is a delicate balance of two opposing effects: the inductive effect and the resonance effect.[7][9]
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[7][10] This is a distance-dependent effect that deactivates the ring by making it more electron-poor.[7]
-
Resonance (Mesomeric) Effect (+M): The lone pairs of electrons in the p-orbitals of fluorine can be delocalized into the π-system of the benzene ring.[7][11] This donation of electron density increases the electron density, particularly at the ortho and para positions. For effective resonance to occur, there must be efficient overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[7]
In the case of fluorinated benzenes, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect, making fluorine a deactivating group in electrophilic aromatic substitution.[7] However, the interplay of these effects is nuanced and depends on the position of the fluorine substituent relative to the nitrile group.
Comparative Analysis of Nitrile Peak Position in Fluorinated Benzonitriles
The position of the fluorine atom(s) on the benzonitrile ring systematically alters the C≡N stretching frequency. This is a direct consequence of the inductive and resonance effects modifying the electron density around the nitrile group.
| Compound | C≡N Stretching Frequency (cm⁻¹) |
| Benzonitrile | ~2227 - 2229 |
| 2-Fluorobenzonitrile (ortho) | ~2233 |
| 3-Fluorobenzonitrile (meta) | ~2236 |
| 4-Fluorobenzonitrile (para) | ~2232 |
Note: The exact peak positions can vary slightly depending on the sample phase (e.g., liquid, gas, solid) and the specific instrument used.[2][12][13]
Analysis of Trends:
-
Benzonitrile: The baseline C≡N stretching frequency for benzonitrile is observed around 2227-2229 cm⁻¹.[12][14]
-
Ortho- and Para-Fluorobenzonitrile: When fluorine is in the ortho or para position, its +M (resonance) effect can donate electron density into the π-system, which can be delocalized to the nitrile group. This increased electron density in the C≡N antibonding orbitals would be expected to weaken the bond and lower the stretching frequency. However, the strong -I (inductive) effect of fluorine withdraws electron density, strengthening the C≡N bond and increasing the stretching frequency. The observed frequencies for 2-fluorobenzonitrile (~2233 cm⁻¹) and 4-fluorobenzonitrile (~2232 cm⁻¹) are slightly higher than that of benzonitrile, suggesting that the electron-withdrawing inductive effect is the dominant factor in these isomers.
-
Meta-Fluorobenzonitrile: In the meta position, the resonance effect of fluorine does not extend to the carbon atom bearing the nitrile group. Therefore, the primary electronic influence is the strong electron-withdrawing inductive effect (-I). This effect significantly withdraws electron density from the ring and, consequently, from the nitrile group. This leads to a strengthening of the C≡N bond and a noticeable increase in the stretching frequency to approximately 2236 cm⁻¹, the highest among the monofluorinated isomers.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This section provides a standardized procedure for obtaining the FT-IR spectrum of a liquid fluorinated benzonitrile sample.
A. Sample Preparation (Neat Liquid/Thin Film Method)
This method is suitable for pure liquid samples.
-
Prepare the Salt Plates: Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Apply the Sample: Place a single drop of the liquid fluorinated benzonitrile sample onto the center of one salt plate.[15][16]
-
Form the Film: Place the second salt plate on top of the first and gently rotate it a quarter turn to create a thin, uniform liquid film between the plates.[15] Avoid applying excessive pressure, which could damage the plates.
-
Mount the Sample: Carefully place the assembled salt plates into the sample holder of the FT-IR spectrometer.
B. Instrument Parameters and Data Acquisition
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic instrument signals.
-
Instrument Settings: For a routine analysis, the following parameters are recommended:
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Processing:
-
Baseline Correction: If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Peak Picking: Use the software's peak picking tool to accurately determine the wavenumber of the C≡N stretching vibration.
-
Visualizing Concepts and Workflows
Caption: Dominant electronic effects of fluorine on the nitrile stretching frequency.
Caption: Experimental workflow for FT-IR analysis of liquid fluorinated benzonitriles.
Conclusion
The infrared analysis of the nitrile peak in fluorinated benzenes offers a clear demonstration of how substituent electronic effects manifest in vibrational spectroscopy. The position of the C≡N stretching frequency is a sensitive probe of the inductive and resonance effects imparted by fluorine atoms. A systematic approach to sample preparation and data acquisition, as outlined in the provided protocol, is essential for obtaining reliable and reproducible data. This guide equips researchers with the foundational knowledge and practical steps to confidently analyze and interpret the IR spectra of these important chemical entities.
References
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
-
Turner, D. W. (1962). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 268(1334), 459-466. Retrieved from [Link]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. Retrieved from [Link]
-
Barca, E., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(2), 52. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
-
Patsnap Eureka. (2026, February 24). Benzene Ring vs Fluorobenzene: Examination of Reactivity. Retrieved from [Link]
-
Kim, J., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry-An Asian Journal, 16(18), 2626-2632. Retrieved from [Link]
-
Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Wentrup, C. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(9), 4381-4394. Retrieved from [Link]
-
Gámez, F., et al. (2025, May 20). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. ACS Earth and Space Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]
-
Hardy, F.-X., et al. (2024, August 15). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics. Retrieved from [Link]
-
MDPI. (2024, June 8). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]
-
ResearchGate. (2025, October 11). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Retrieved from [Link]
-
Chegg. (2023, November 27). Question: Can someone please explain to me the IR spectra of benzonitrile. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-fluoro-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Fluorobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). PIE spectrum of 3-fluorobenzonitrile. Retrieved from [Link]
-
ASTM International. (2012). Standard Practice for Set-Up and Operation of Fourier Transform Infrared (FT-IR) Spectrometers for In-Service Oil Condition Monitoring. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
AIP Publishing. (2025, December 10). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. Retrieved from [Link]
-
Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene. Retrieved from [Link]
-
Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]
-
Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]
-
Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link]
-
Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]
-
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
-
MDPI. (2023, June 12). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Retrieved from [Link]
-
Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-fluoro-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved from [Link]
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mass spectrometry fragmentation pattern of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile and Comparative Analytical Approaches
Introduction
5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a highly substituted aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its complex structure, featuring multiple halogen substituents and a trifluoromethyl group, presents a unique analytical challenge. Accurate structural characterization is paramount for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a primary tool for the identification and elucidation of such molecules due to its high sensitivity and structural diagnostic capabilities.[2]
This guide, written from the perspective of a Senior Application Scientist, provides a detailed theoretical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathway of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile. While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily accessible, this document outlines a robust, proposed fragmentation pattern based on well-established principles of mass spectrometry for halogenated and trifluoromethyl-substituted aromatic compounds.[2][3][4] Furthermore, we will compare the utility of mass spectrometry with other key analytical techniques, providing a comprehensive framework for researchers in the field.
Molecular Profile of the Analyte
A clear understanding of the analyte's fundamental properties is the first step in any analytical endeavor.
| Property | Value | Source |
| CAS Number | 1807257-71-1 | ChemScene[5] |
| Molecular Formula | C₈H₂ClF₄N | ChemScene[5] |
| Molecular Weight | 223.55 g/mol | ChemScene[5] |
| Chemical Structure | N#CC1=CC(Cl)=C(F)C=C1C(F)(F)F | ChemScene[5] |
Proposed Electron Ionization (EI-MS) Fragmentation Pathway
Electron ionization is the method of choice for the initial characterization of novel, volatile small molecules. The high energy (typically 70 eV) imparted to the molecule induces extensive and reproducible fragmentation, creating a unique "fingerprint" that is invaluable for structural elucidation.[2][6] The fragmentation process is governed by the relative stability of the resulting radical cations and neutral losses.[7]
The Molecular Ion (M•+)
Upon ionization, the molecule will form a molecular ion (M•+) with a mass-to-charge ratio (m/z) of 223. A key diagnostic feature will be the presence of an isotopic peak at m/z 225. This peak, resulting from the natural abundance of the ³⁷Cl isotope, is expected to have an intensity of approximately one-third that of the molecular ion peak (³⁵Cl), providing a clear indication of the presence of a single chlorine atom in the molecule and any fragments that retain it.[2] Due to the stability of the aromatic ring, the molecular ion peak is expected to be prominent.[8][9]
Primary Fragmentation Pathways
The fragmentation of the molecular ion (m/z 223) is anticipated to proceed through several competing pathways driven by the cleavage of the weakest bonds and the formation of the most stable fragment ions.
-
Loss of a Chlorine Radical (•Cl): The carbon-chlorine bond is significantly weaker than the carbon-fluorine or carbon-CF₃ bonds.[2] Therefore, the ejection of a chlorine radical (•Cl, 35 u) is a highly probable primary fragmentation event. This pathway leads to the formation of a stable cation at m/z 188 . This is often a dominant fragmentation route for chlorinated aromatic compounds.
-
Loss of a Trifluoromethyl Radical (•CF₃): The loss of the trifluoromethyl radical (•CF₃, 69 u) is a characteristic fragmentation for compounds containing this moiety.[3] This pathway results in the formation of a cation at m/z 154 .
-
Loss of a Fluorine Radical (•F) or Hydrogen Fluoride (HF): While the C-F bond is very strong, the loss of a fluorine atom (•F, 19 u) or a neutral hydrogen fluoride molecule (HF, 20 u) can occur, particularly in highly fluorinated compounds.[9] These pathways would yield ions at m/z 204 and m/z 203 , respectively, but are expected to be of lower abundance compared to the loss of chlorine.
-
Loss of the Cyano Radical (•CN): Cleavage of the nitrile group as a radical (•CN, 26 u) would result in a fragment ion at m/z 197 .
Proposed Fragmentation Data Summary
The following table summarizes the key predicted fragments for 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile under EI-MS conditions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 223/225 | [C₈H₂ClF₄N]•+ | - | Molecular Ion [M]•+ |
| 188 | [C₈H₂F₄N]+ | •Cl | Loss of Chlorine Radical |
| 154/156 | [C₇H₂ClFN]+ | •CF₃ | Loss of Trifluoromethyl Radical |
| 204 | [C₈H₂Cl F₃N]+ | •F | Loss of Fluorine Radical |
| 197/199 | [C₇H₂ClF₄]+ | •CN | Loss of Cyano Radical |
| 119 | [C₇H₂FN]+ | •Cl, •CF₃ | Sequential loss from M•+ or loss from primary fragments |
Visualizing the Fragmentation
The proposed fragmentation cascade can be visualized to better understand the relationships between the precursor ion and its products.
Caption: Proposed EI-MS fragmentation pathway for 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile.
Experimental Protocol for Verification
To experimentally validate the proposed fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) analysis is the recommended approach. This protocol is designed to be self-validating by providing robust and reproducible results.
Step-by-Step GC-MS Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile standard.
-
Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis. The choice of concentration is critical to avoid detector saturation while ensuring adequate signal intensity.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C. A high split ratio prevents column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. This column type provides excellent separation for a wide range of aromatic compounds.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes. This program ensures good peak shape and elution of the analyte.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C. Maintaining a consistent source temperature is crucial for reproducible fragmentation.
-
Quadrupole Temperature: 150°C.
-
Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 40 to 300 to ensure detection of the molecular ion and all significant fragments.
-
Workflow Visualization
Caption: Standard workflow for the GC-MS analysis of the target compound.
Comparison with Alternative Analytical Techniques
While MS is a powerful tool, a multi-faceted analytical approach is often necessary for unequivocal structure confirmation. Here, we compare EI-MS with other standard techniques.
| Technique | Primary Information Provided | Sensitivity | Sample Purity | Throughput |
| GC-MS (EI) | Molecular Weight, Fragmentation Pattern (Connectivity), Isotopic Information | High (pg-ng) | Can analyze mixtures | High |
| NMR Spectroscopy | Unambiguous 3D Structure, C-H-F framework, Connectivity | Low (µg-mg) | Requires high purity | Low |
| IR Spectroscopy | Presence of Functional Groups (e.g., C≡N, C-F, C-Cl) | Medium (ng-µg) | Requires purity | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly using ¹H, ¹³C, and ¹⁹F nuclei, is the gold standard for absolute structure determination. For this molecule, ¹⁹F NMR would be exceptionally informative, providing distinct signals for the -CF₃ group and the fluorine atom on the ring, with coupling constants revealing their spatial relationships to other atoms. However, NMR requires a significantly larger amount of pure sample and is a much lower throughput technique compared to GC-MS.
Infrared (IR) Spectroscopy
IR spectroscopy would readily confirm the presence of the nitrile functional group through its characteristic sharp absorption band around 2230 cm⁻¹. It would also show absorptions corresponding to the aromatic ring and the C-F, C-Cl, and C-CF₃ bonds. However, it cannot provide detailed information about the substitution pattern on the aromatic ring or the overall molecular connectivity, making it a complementary rather than a primary identification tool for this type of isomer.
Conclusion
The mass spectrometric fragmentation of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile under electron ionization is predicted to be dominated by the characteristic loss of a chlorine radical (to m/z 188) and a trifluoromethyl radical (to m/z 154). The presence of a prominent molecular ion peak at m/z 223 with its corresponding M+2 isotope peak at m/z 225 serves as a definitive starting point for spectral interpretation.
While this guide provides a robust theoretical framework, experimental verification via the outlined GC-MS protocol is essential. For absolute proof of structure, particularly for distinguishing between isomers, this mass spectrometric data should be used in conjunction with NMR spectroscopy. By combining these techniques, researchers and drug development professionals can achieve unambiguous characterization of this and other complex halogenated intermediates, ensuring the integrity and quality of their scientific endeavors.
References
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Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]
-
ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025). [Link]
-
Müller, M., & Volmer, D. Interpretation of mass spectra. Saarland University. [Link]
-
PubChem. 2-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
-
University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Kespohl, R. E., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(7), 1296–1305. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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Houk, R. S. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
McCullagh, M., et al. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. [Link]
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comparing reactivity of chloro vs fluoro substituents in benzonitriles
Executive Summary: The Halogen Paradox
For researchers optimizing benzonitrile scaffolds, the choice between a chloro- (
The reactivity profile of these two congeners is inversely correlated depending on the mechanism of activation:
-
Select 2-Fluorobenzonitrile if: Your downstream chemistry involves Nucleophilic Aromatic Substitution (
) .[1][2] The high electronegativity of fluorine accelerates the rate-limiting addition step, making it 100–1000x more reactive than the chloro-analog. -
Select 2-Chlorobenzonitrile if: Your workflow relies on Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig) . The weaker
bond facilitates oxidative addition, whereas the bond is typically inert to standard Pd(0) cycles.
Quick Selection Matrix
| Feature | 2-Fluorobenzonitrile | 2-Chlorobenzonitrile |
| Excellent (Leaving Group of Choice) | Poor (Requires forcing conditions) | |
| Pd-Catalyzed Coupling | Inert (requires specialized Ni/ligands) | Excellent (Standard Substrate) |
| Ortho-Lithiation | Strong Directing Group (DoM) | Moderate Directing Group |
| Bond Energy ( | High ( | Moderate ( |
| Electronegativity ( | 3.98 (Highly polarizing) | 3.16 |
Part 1: Nucleophilic Aromatic Substitution ( )
The Mechanistic Driver: The Element Effect
In
Although the
Mechanism Visualization
The following diagram illustrates the stabilization of the Meisenheimer intermediate by the fluoro-substituent.
Caption: The highly electronegative Fluorine atom stabilizes the anionic intermediate, accelerating the rate-limiting addition step.
Experimental Data: Relative Rates
The following table synthesizes kinetic data for the displacement of halogens in activated aromatic systems (ortho/para to
| Substrate | Relative Rate ( | Explanation |
| Ar-F | 3,300 | Inductive stabilization of intermediate dominates. |
| Ar-NO | 1,000 | Nitro is also a potent nucleofuge. |
| Ar-Cl | 1.0 | Reference standard. |
| Ar-Br | 0.8 | Similar to Cl; bond weakness doesn't help here. |
| Ar-I | 0.4 | Steric hindrance and lower electronegativity slow the attack. |
Validated Protocol: Amination of 2-Fluorobenzonitrile
Objective: Synthesis of 2-(piperidin-1-yl)benzonitrile via
-
Preparation: Charge a reaction vial with 2-fluorobenzonitrile (1.0 equiv, 1.0 mmol) and anhydrous DMSO (
). -
Nucleophile Addition: Add piperidine (1.5 equiv, 1.5 mmol).
-
Base: Add
(2.0 equiv) to sequester the generated . -
Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC (eluent 20% EtOAc/Hexanes). The starting material (
) should disappear, replaced by a fluorescent product spot ( ). -
Workup: Dilute with water (
) and extract with EtOAc ( ). Wash combined organics with brine to remove DMSO. -
Purification: Dry over
, concentrate, and purify via silica flash chromatography.-
Note: If using 2-chlorobenzonitrile, this reaction typically requires temperatures
or stronger bases, often leading to nitrile hydrolysis side products.
-
Part 2: Transition Metal Catalysis (Cross-Coupling)
The Mechanistic Driver: Bond Dissociation Energy
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the Oxidative Addition of the metal into the carbon-halogen bond.[3]
Here, the trend reverses. The
Mechanism Visualization
The diagram below highlights the oxidative addition barrier, which is insurmountable for the fluoro-derivative under standard conditions.
Caption: Oxidative addition is the gatekeeper. 2-Chlorobenzonitrile enters the cycle; 2-Fluorobenzonitrile does not.
Validated Protocol: Suzuki Coupling of 2-Chlorobenzonitrile
Objective: Synthesis of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.
-
Reagents: Combine 2-chlorobenzonitrile (1.0 equiv), 4-tolylboronic acid (1.2 equiv), and
(3–5 mol%) in a microwave vial. -
Solvent/Base: Add degassed DME (
) and (2.0 equiv). -
Reaction: Seal and heat to 90°C for 12 hours (or microwave at 120°C for 30 min).
-
Validation:
-
Workup: Filter through Celite, extract with DCM, and concentrate.
Part 3: Ortho-Lithiation (Regioselectivity)
While both halogens are ortho-directing groups (ODGs) for Directed Ortho Metalation (DoM), fluorine is significantly more powerful due to its higher acidity induction on the adjacent proton.
-
2-Fluorobenzonitrile: Treatment with LDA at
will predominantly lithiate at the 3-position (ortho to F, meta to CN), as the inductive effect of F acidifies the adjacent proton more than the CN group does. -
Warning: Benzonitriles are prone to nucleophilic attack by organolithiums at the cyano group (forming imines/ketones). For lithiation chemistry, extremely low temperatures (
) or sterically hindered bases (LiTMP) are required to prevent addition to the nitrile.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews, 49(2), 273–412. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[3][6][8][9] Application Notes and Protocols for Nucleophilic Aromatic Substitution (
) Reactions. BenchChem Technical Library. Link -
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Classic text on the Element Effect).
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reference Standard Qualification Guide: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
This guide serves as a technical reference for the qualification and usage of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (CAS: 1807257-71-1) as a Reference Standard in pharmaceutical development.
Executive Summary & Strategic Context
In the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide analogs), 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile serves as a critical scaffold. Its high electron-deficiency and specific halogenation pattern make it prone to hydrolysis and nucleophilic attack, posing significant challenges for stability and purity assignment.[1]
This guide moves beyond simple "Certificate of Analysis" verification. It outlines a self-validating qualification protocol to establish this compound as a Primary Reference Standard , comparing the efficacy of qNMR (Quantitative NMR) against traditional Mass Balance (HPLC + TGA + ROI) approaches.
Why This Matters
Commercial "tech grade" material often contains isomeric impurities (e.g., 4-chloro-5-fluoro isomers) that co-elute in standard reverse-phase HPLC. Relying solely on vendor-supplied HPLC area % can lead to significant potency assignment errors in drug substance manufacturing.
Comparison of Purity Assignment Methodologies
The following table contrasts the three industry-standard approaches for assigning purity to this specific fluorinated benzonitrile.
| Feature | Method A: HPLC Area % | Method B: Mass Balance (100% - Impurities) | Method C: qNMR (Absolute Quantification) |
| Principle | Relative response of UV absorbance. | Subtraction of all non-target mass (Water, Solvents, Residue, Organics).[1] | Direct molar ratio measurement against a NIST-traceable internal standard. |
| Suitability | Low. F-C-N systems often have different response factors than their defluorinated impurities. | Medium. Requires extensive testing (KF, TGA, ROI, HPLC).[1] Errors propagate. | High. The "Gold Standard" for establishing Primary Standards. |
| Bias Risk | High. Overestimates purity if impurities have low UV extinction coefficients. | Medium. Misses non-chromatographable impurities (e.g., inorganic salts not detected in ROI). | Low. Independent of UV response factors. |
| Experimental Time | < 1 Hour | 2–3 Days (Multiple techniques required). | 2–4 Hours |
| Recommendation | Routine QC only. | Secondary confirmation. | Mandatory for Primary Standard Qualification. |
Technical Guide: Establishing the Primary Standard
Synthesis & Impurity Origin Analysis
Understanding the synthesis route is prerequisite to identifying "Likely Impurities." The most common route involves the Sandmeyer reaction of the corresponding aniline or Halogen Exchange (Halex).
Key Impurities to Monitor:
-
Hydrolysis Product: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzamide (occurs upon exposure to moisture).
-
Regioisomer: 4-Chloro-5-fluoro-2-(trifluoromethyl)benzonitrile (from non-selective precursors).
-
Starting Material: 5-Chloro-4-fluoro-2-(trifluoromethyl)aniline.
Figure 1: Synthesis pathway and origin of critical impurities. Note the susceptibility to hydrolysis.
Protocol: qNMR Purity Assignment (The "Gold Standard")
This protocol allows you to assign an absolute potency value to your material without relying on a vendor's potentially biased COA.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.
-
Internal Standard (IS): 3,5-Dinitrobenzoic acid (TraceCERT® or NIST equivalent). Rationale: The aromatic protons of this IS (approx. 9.0 ppm) do not overlap with the target's benzonitrile protons (approx. 7.8 - 8.2 ppm).
Procedure:
-
Weighing: Accurately weigh 15.0 mg of the Target Sample (
) and 10.0 mg of Internal Standard ( ) into the same weighing boat to minimize transfer error. Use a 5-digit analytical balance. -
Dissolution: Transfer to an NMR tube and dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (vortex if necessary).[2]
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the IS signal (
) and the Target signal ( ).
Calculation:
- : Number of protons (Target = 1 for the aromatic proton at C6; IS = 3 for 3,5-dinitrobenzoic acid).
- : Molecular Weight.[5]
- : Certified purity of Internal Standard.
Protocol: Chromatographic Impurity Profiling (HPLC)[1]
While qNMR gives absolute purity, HPLC is required to identify specific impurities.[1]
Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 235 nm (Max absorbance for benzonitriles) and 210 nm (for non-aromatic impurities).
-
Temperature: 30°C.
System Suitability Criteria:
-
Tailing Factor: < 1.5.
-
Resolution: > 2.0 between Target and nearest impurity (likely the amide hydrolysis product).
-
%RSD (n=6): < 1.0% for Area.
Qualification Workflow Diagram
The following diagram illustrates the decision matrix for accepting a batch as a Reference Standard.
Figure 2: The "Self-Validating" Qualification Workflow. Note the feedback loop if Mass Balance and qNMR disagree.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6] USP-NF. Link[1]
-
European Directorate for the Quality of Medicines (EDQM). Validation of Analytical Procedures. PA/PH/OMCL (13) 82 R5. Link
-
ChemicalBook. Synthesis and Properties of Fluorinated Benzonitriles.Link[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 1807257-71-1.Link[1]
-
G.F. Pauli et al. Importance of Purity Evaluation in qNMR. Journal of Medicinal Chemistry. Link
Sources
- 1. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) [mdpi.com]
- 2. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. usp.org [usp.org]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile
The following technical guide details the safety, operational, and disposal protocols for 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (CAS 1807257-71-1).
Executive Summary & Chemical Profile
This compound is a poly-halogenated aromatic nitrile. Its toxicity profile is governed by two distinct structural features: the benzonitrile core , which presents a risk of metabolic cyanide release (though less acute than aliphatic nitriles), and the halogenated motifs (chloro, fluoro, trifluoromethyl), which enhance lipophilicity and skin absorption while posing severe respiratory irritation risks.
Chemical Identity:
-
CAS: 1807257-71-1[1]
-
Formula: C₈H₂ClF₄N
-
MW: 223.55 g/mol [1]
-
Physical State: Solid (typically off-white to pale yellow crystalline powder).
Risk Assessment Matrix (GHS Classifications)
Based on structural analogs and functional group reactivity.
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | 4 | H332 | Harmful if inhaled. |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE) Architecture
Do not rely on generic "lab safety" rules. Use this targeted protection matrix designed for halogenated nitriles.
The "Self-Validating" PPE Protocol
A self-validating system means the user checks the integrity of the barrier before and during use.
A. Hand Protection (The Dual-Layer System)
Because the trifluoromethyl group increases solvent solubility and skin permeability, single-gloving is insufficient for solution-phase handling.
-
Inner Layer: 4 mil Nitrile (Disposable).
-
Validation: Inflate with air to check for pinholes before donning.
-
-
Outer Layer:
-
For Solids: 4-8 mil Nitrile.
-
For Solutions (DCM/Chloroform): Silver Shield® (Laminated Film) or Viton® . Standard nitrile degrades rapidly (<5 mins) in halogenated solvents used with this compound.
-
Validation: Check for discoloration or "rippling" of the glove surface every 15 minutes.
-
B. Respiratory & Eye Protection[2][3][4][5][6][7]
-
Solids: Handling powder requires a NIOSH N95 or P100 particulate respirator if not working strictly within a biosafety cabinet or powder hood.
-
Liquids/Reactions: All work must be performed in a chemical fume hood certified at 80–100 fpm face velocity .
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder migration.
Operational Workflow & Logic
The following diagram illustrates the critical decision paths for safe handling.
Figure 1: Operational decision logic for handling 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, distinguishing between solid and solution phase risks.
Detailed Step-by-Step Protocol
Phase 1: Preparation & Weighing
-
Static Control: Fluorinated powders are often static-prone and "fly." Use an anti-static gun or strictly weigh inside a draft-shielded balance within the fume hood.
-
Containment: Never weigh on weighing paper. Use a tared glass scintillation vial or a weighing boat with a funnel neck .
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened with acetone before returning it to storage. This prevents "phantom contamination" of the storage cabinet.
Phase 2: Reaction Setup
-
Solvent Choice: If using halogenated solvents (DCM), assume the compound will penetrate nitrile gloves instantly upon splash.
-
Temperature Control: When heating, ensure a reflux condenser is properly seated. Fluorinated nitriles can liberate HF or HCN if subjected to thermal decomposition (>250°C) or strong acid hydrolysis.
-
Quenching: Do not acidify the reaction mixture blindly. If hydrolysis occurs, cyanide gas could theoretically evolve. Maintain pH > 9 during initial aqueous workup if cyanide liberation is suspected.
Emergency Response & Spills
| Incident Type | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap/water for 15 mins. | Discard contaminated clothing.[3][5] Monitor for delayed irritation.[6] |
| Eye Contact | Flush at eyewash station for 15 mins. | Seek medical attention immediately (Risk of corneal damage). |
| Inhalation | Move to fresh air.[2][3][5][6] | If breathing is difficult, administer oxygen (trained personnel only).[6] |
| Spill (Solid) | Wet wipe with acetone/ethanol. | Do not dry sweep (aerosol risk). Place wipes in halogenated waste. |
| Spill (Liquid) | Absorb with vermiculite/sand.[7] | Place in sealed container. Label "Halogenated/Nitrile Toxic". |
Cyanide Note: While aromatic nitriles are more stable than aliphatic ones, in the event of a massive exposure or fire, treat as a potential cyanide poisoning event. Ensure a Cyanokit (Hydroxocobalamin) is accessible in the facility medical center.
Waste Disposal Architecture
Proper disposal is critical to prevent environmental contamination and regulatory fines. This compound belongs to the Halogenated Organic waste stream.
Figure 2: Waste segregation logic. Note that this compound MUST go into the Halogenated stream due to the Cl/F content.
Disposal Protocol:
-
Labeling: The waste tag must explicitly list: "5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile". Do not just write "Halogenated Waste."
-
Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste is acidic (corrosion risk from potential HF formation).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) to prevent exothermic runaway.
References
-
PubChem. (n.d.).[8] 2-Fluoro-5-(trifluoromethyl)benzonitrile (Analogous Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Nitriles: NIOSH Pocket Guide to Chemical Hazards. Retrieved October 26, 2023, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. lobachemie.com [lobachemie.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. agilent.com [agilent.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. airgas.com [airgas.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. 2-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 521016 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
